Cas no 125942-79-2 (boc-3-iodo-d-alanine benzyl ester)

Boc-3-iodo-D-alanine benzyl ester is a protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. The tert-butoxycarbonyl (Boc) group provides stability under basic conditions, while the benzyl ester offers selective deprotection under mild hydrogenolysis. The iodine substituent at the β-position enhances reactivity for further functionalization, making it valuable for cross-coupling reactions and structural diversification. This compound is particularly useful in the synthesis of modified peptides and bioactive molecules, where controlled reactivity and orthogonal protection are required. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
boc-3-iodo-d-alanine benzyl ester structure
125942-79-2 structure
Product Name:boc-3-iodo-d-alanine benzyl ester
CAS No:125942-79-2
MF:C15H20INO4
MW:405.228076934814
CID:897070
PubChem ID:57647315
Update Time:2025-11-06

boc-3-iodo-d-alanine benzyl ester Chemical and Physical Properties

Names and Identifiers

    • boc-3-iodo-d-alanine benzyl ester
    • BOC-3-IODO-D-ALA-OBZL
    • Boc-Beta-Iodo-D-Ala-Obzl
    • BOC-Β-IODO-D-ALA-OBZL
    • BOC-D-BETA-IODO-ALA-OBZL
    • N-(T-BUTOXYCARBONYL)-3-IODO-D-ALANINE BENZYL ESTER
    • N-(TERT-BUTOXYCARBONYL)-3-IODO-D-ALANIN&
    • N-(TERT-BUTOXYCARBONYL)-3-IODO-D-ALANINE BENZYL ESTER
    • Boc-D-b-Iodo-Ala-OBzl
    • N-Boc-3-iodo-D-alanine benzyl ester
    • Boc-beta-iodo-D-Ala-OBzl >=98.0% (TLC)
    • DTXSID20546071
    • (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
    • (S)-Benzyl2-((tert-butoxycarbonyl)amino)-3-iodopropanoate
    • 125942-79-2
    • HY-W141850
    • (S)-benzyl 2-(tert-butoxycarbonylamino)-3-iodopropanoate
    • A-iodo-D-Ala-OBzl
    • Boc-
    • benzyl (2S)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • SCHEMBL5356265
    • Boc-beta-iodo-D-Ala-OBzl, >=98.0% (TLC)
    • D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, phenylmethyl ester
    • DA-71620
    • J-005304
    • Benzyl N-(tert-butoxycarbonyl)-3-iodo-D-alaninate
    • CS-0201646
    • AKOS015889533
    • Boc- beta -iodo-D-Ala-OBzl
    • BENZYL (2S)-2-[(TERT-BUTOXYCARBONYL)AMINO]-3-IODOPROPANOATE
    • F79629
    • MDL: MFCD00191867
    • Inchi: 1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
    • InChI Key: DDXFSYLOWHQCEK-GFCCVEGCSA-N
    • SMILES: IC[C@H](C(=O)OCC1C=CC=CC=1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 405.0433
  • Monoisotopic Mass: 405.04371g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 8
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.5
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • Color/Form:
  • Density: 1.5±0.1 g/cm3
  • Melting Point: 80-84 °C (lit.)
  • Boiling Point: 460.1±40.0 °C at 760 mmHg
  • Flash Point: 232.0±27.3 °C
  • PSA: 64.63
  • Optical Activity: [α]20/D +18±1°, c = 1% in ethanol
  • Solubility:
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

boc-3-iodo-d-alanine benzyl ester Pricemore >>

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Additional information on boc-3-iodo-d-alanine benzyl ester

Comprehensive Guide to Boc-3-Iodo-D-Alanine Benzyl Ester (CAS No. 125942-79-2): Properties, Applications, and Market Insights

Boc-3-Iodo-D-Alanine Benzyl Ester (CAS No. 125942-79-2) is a specialized protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group, a benzyl ester moiety, and an iodo-substituted alanine backbone, making it a versatile building block for complex molecular architectures. Its unique structure enables applications in drug discovery, bioconjugation, and materials science.

The growing demand for peptide-based therapeutics has increased interest in Boc-3-Iodo-D-Alanine Benzyl Ester as a key intermediate. Researchers frequently search for "Boc-protected amino acid derivatives" or "iodoalanine applications in peptide synthesis," highlighting its relevance in modern chemistry. This compound is particularly valuable for introducing D-alanine residues into peptides, which can enhance stability and biological activity.

From a chemical perspective, Boc-3-Iodo-D-Alanine Benzyl Ester offers several advantages. The Boc group provides excellent protection for the amino functionality during synthetic procedures, while the benzyl ester can be selectively removed under mild conditions. The iodo substituent at the 3-position serves as a handle for further functionalization through cross-coupling reactions, making this compound a favorite among medicinal chemists.

Recent trends in targeted drug delivery and precision medicine have further elevated the importance of Boc-3-Iodo-D-Alanine Benzyl Ester. Many researchers are investigating its use in creating peptide-drug conjugates and biomarkers. The compound's ability to incorporate both D-amino acids and halogenated moieties makes it particularly useful for developing protease-resistant peptides and radiolabeled compounds.

In the pharmaceutical industry, Boc-3-Iodo-D-Alanine Benzyl Ester is often employed in the synthesis of antimicrobial peptides and hormone analogs. Its chiral purity and chemical stability make it ideal for GMP-compliant manufacturing processes. The compound's iodine atom also allows for potential applications in imaging agents and therapeutic radiopharmaceuticals.

The market for Boc-3-Iodo-D-Alanine Benzyl Ester has seen steady growth, driven by increasing R&D investments in peptide therapeutics. Suppliers often highlight its high purity grade and consistent quality as key selling points. Researchers frequently search for "where to buy Boc-3-Iodo-D-Alanine Benzyl Ester" or "Boc-3-Iodo-D-Alanine Benzyl Ester synthesis protocol," indicating strong commercial and academic interest.

From a synthetic chemistry standpoint, Boc-3-Iodo-D-Alanine Benzyl Ester serves as an excellent example of orthogonal protection strategy in peptide synthesis. The compound allows sequential deprotection of the Boc group and benzyl ester, enabling precise control over molecular assembly. This feature is particularly valuable in solid-phase peptide synthesis (SPPS) and combinatorial chemistry approaches.

Environmental and safety considerations for Boc-3-Iodo-D-Alanine Benzyl Ester follow standard laboratory protocols for protected amino acid derivatives. Proper handling includes using personal protective equipment and working in well-ventilated areas. The compound's stability under normal conditions makes it convenient for storage and transportation in research settings.

Future applications of Boc-3-Iodo-D-Alanine Benzyl Ester may expand into biomaterials engineering and diagnostic probe development. Its unique combination of chirality, halogen functionality, and protecting groups offers numerous possibilities for creating advanced molecular systems. Researchers are particularly interested in its potential for developing peptide-based sensors and targeted imaging agents.

In conclusion, Boc-3-Iodo-D-Alanine Benzyl Ester (CAS No. 125942-79-2) represents a valuable tool in modern chemical research and pharmaceutical development. Its versatile structure, combined with growing interest in peptide therapeutics and precision medicine, ensures its continued importance in scientific advancement. As research progresses, we can anticipate new and innovative applications for this remarkable compound.

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